
L-364,373
概要
説明
L-364,373 (R-L3) is a benzodiazepine derivative that selectively activates the slow delayed rectifier potassium current (IKs) in cardiac cells by targeting the KCNQ1/KCNE1 channel complex . This compound exhibits dose-dependent inhibition of muscle contraction parameters (amplitude, force, frequency, duration) in guinea pig urinary bladder smooth muscle , and induces concentration-dependent relaxation in preconstricted mesenteric arteries (pEC50 = 6.3 ± 0.4 µM) . Despite its efficacy in guinea pig models, it fails to activate IKs in canine cardiomyocytes, underscoring species-specific responses .
準備方法
合成経路と反応条件: R-L3 は、多段階有機合成プロセスによって合成できます。合成には、塩基の存在下、2-フルオロベンゾイルクロリドと 1H-インドール-3-メタノールを反応させて中間体を生成することが含まれます。 この中間体を次にメチルアミンと反応させると、最終生成物である R-L3 が生成されます .
工業生産方法: R-L3 の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、通常、高純度試薬の使用、制御された反応温度、再結晶やクロマトグラフィーなどの効率的な精製技術が含まれます .
化学反応の分析
反応の種類: R-L3 は、次のようなさまざまな化学反応を起こします。
酸化: R-L3 は、対応する酸化物を生成するために酸化できます。
還元: R-L3 の還元は、還元された誘導体の生成につながる可能性があります。
置換: R-L3 は、官能基が他の基に置き換えられる置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応には、ハロゲンや求核剤などの試薬が制御された条件下で使用されることがよくあります。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、R-L3 の酸化は酸化物を生成する可能性がありますが、還元は還元された誘導体を生成する可能性があります .
科学的研究の応用
R-L3 は、次のような幅広い科学研究において応用されています。
化学: R-L3 は、配位化学において配位子として使用され、金属-配位子相互作用と触媒作用を研究しています。
生物学: イオンチャネルや細胞プロセスに対する影響を調べるために、生物学的研究で使用されています。
医学: R-L3 は、特にカリウムチャネルを調節することによる心臓病の治療において、治療の可能性を秘めています。
作用機序
R-L3 は、特に Kv7.1/KCNE1 チャネルであるカリウムチャネルに結合してその活性を調節することで、その効果を発揮します。この結合により、電流の大きさが増し、チャネルの活性化がわずかに遅くなります。 この化合物は、活動電位の持続時間を短縮し、心室筋細胞における初期後の脱分極を抑制するため、心臓病の治療薬となる可能性があります .
類似化合物:
L-364,373: 心室筋細胞に対する同様の効果を持つ Kv7.1/KCNE1 チャネルの別の活性化物質。
ピリチオン亜鉛: ホモマー型 KCNQ1 チャネルを活性化する。
4,4′-ジイソチオシアナトスチルベン-2,2′-ジスルホン酸: KCNQ1 + KCNE1 複合体を活性化する。
独自性: R-L3 は、Kv7.1/KCNE1 チャネルの特異的な結合と活性化において独自性があり、心臓活動電位を調節する上で特に効果的です。 これらのチャネルの完全に活性化された開状態を選択的に強化する能力は、他の類似化合物とは異なります .
類似化合物との比較
Structural and Functional Overview
The following table summarizes key similarities and differences between L-364,373 and structurally or functionally related compounds:
Key Findings
Stereoselectivity : this compound is unique among IKs activators due to its enantiomer-specific effects, with R-L3 activating and S-L3 inhibiting IKs .
Structural Diversity: this compound and NS-5806 share aromaticity but differ in halogenation (F vs. MFA’s fenamate structure lacks the benzodiazepine core, possibly explaining its β-adrenergic-independent action .
Therapeutic Potential: this compound and KCNQ1 Activator-1 are prioritized for LQTS due to target specificity, whereas ZnPy and HCP’s broad activity raises safety concerns .
Research Implications and Limitations
- Gaps in Data : Functional data for NS-5806 and detailed pharmacokinetics of KCNQ1 Activator-1 are lacking.
- Clinical Translation: Species-specific responses (e.g., this compound in guinea pigs vs.
- Safety Profiles : Compounds like HCP and ZnPy require rigorous toxicity assessments due to off-target effects .
生物活性
L-364,373, also known as (R)-L3, is a potent activator of the cardiac slow delayed rectifier potassium current (IKs), which plays a crucial role in cardiac repolarization. This compound has garnered attention due to its potential therapeutic applications in managing cardiac arrhythmias and other heart-related conditions. Below is an in-depth exploration of its biological activity, including mechanisms, effects on cardiac cells, and relevant case studies.
This compound acts primarily by binding to KCNQ1 channels, which are responsible for generating the IKs current. The activation of these channels leads to several physiological effects:
- Increased IKs Current : this compound enhances the amplitude of the IKs current in cardiac myocytes, thereby shortening action potential duration (APD) and improving repolarization dynamics .
- Stereospecific Effects : The compound exhibits stereospecificity; while the R-enantiomer activates IKs, the S-enantiomer inhibits it across various concentrations .
- Voltage Dependence Shift : this compound shifts the voltage dependence of IKs activation towards more negative voltages, facilitating earlier activation during cardiac cycles .
Electrophysiological Studies
Multiple studies have investigated the electrophysiological effects of this compound on different animal models:
These findings underscore the compound's variable efficacy across species and highlight its potential therapeutic relevance.
Case Studies and Research Findings
- Guinea Pig Model : In guinea pig myocytes, this compound was shown to significantly enhance IKs currents. This effect was additive to beta-adrenergic stimulation via isoproterenol, indicating that its mechanism operates independently of beta-receptor pathways .
- Canine Model : Contrastingly, a study indicated that this compound did not activate IKs in canine ventricular cardiomyocytes. This discrepancy suggests species-specific differences in channel properties or drug interactions .
- Molecular Interactions : Research utilizing site-directed mutagenesis identified critical amino acids at the KCNQ1 binding site that influence the efficacy of this compound. Mutations at specific residues altered channel kinetics and responsiveness to the compound .
Clinical Implications
The modulation of IKs by this compound presents significant implications for treating conditions like Long QT syndrome (LQTS) and other arrhythmias:
- Therapeutic Potential : By enhancing cardiac repolarization through increased IKs activity, this compound may serve as a novel therapeutic agent for patients with prolonged QT intervals or arrhythmogenic disorders.
- Safety Profile : Ongoing research is essential to evaluate the long-term safety and efficacy of this compound in human populations.
Q & A
Basic Research Questions
Q. What is the mechanism by which L-364,373 modulates Kv7.1/KCNQ1 channels, and how does this affect experimental design in cardiac electrophysiology studies?
this compound acts as a partial agonist of Kv7.1/KCNQ1 channels, enhancing the slow delayed rectifier potassium current (IKs) by increasing current amplitude and slowing channel activation/deactivation kinetics . To study its effects, researchers should:
- Use voltage-clamp techniques to measure IKs currents in isolated cardiomyocytes.
- Include HMR1556 (a selective Kv7.1 blocker) as a control to isolate Kv7.1-specific effects .
- Analyze action potential duration (APD) shortening in response to this compound, particularly in models of Long QT Syndrome (LQTS) .
Q. How should researchers design dose-response experiments for this compound to evaluate its inhibitory effects on smooth muscle contraction?
Evidence from bladder smooth muscle studies shows this compound induces dose-dependent inhibition of contraction parameters (amplitude, force, frequency). Key methodological steps include:
- Testing concentrations in the nM range (e.g., 1–100 nM) using organ bath setups .
- Log-transforming concentration data to assess sigmoidal dose-response relationships (e.g., EC50 calculation) .
- Measuring both acute and prolonged exposure effects, as deactivation kinetics are slowed .
Q. What are the primary pharmacological controls required when studying this compound in vascular tone experiments?
In renal or coronary artery models:
- Use methoxamine (α1-adrenoceptor agonist) to induce pre-contraction, then apply this compound to assess vasorelaxation .
- Validate Kv7.1 specificity with HMR1556 co-application .
- Compare responses to cGMP/cAMP-coupled vasodilators (e.g., ANP, urocortin) to rule out off-target pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s vascular effects observed in lean vs. obese adipose tissue models?
Lean perivascular adipose tissue (PVAT) attenuates this compound-induced vasodilation, while obese PVAT does not . To address this:
- Perform RNA-seq to compare Kv7.1 expression in lean vs. obese vascular tissues.
- Use HMR1556 to isolate Kv7.1 contributions in PVAT-conditioned arteries .
- Investigate lipid-mediated modulation of Kv7.1 channels in obesity models.
Q. What experimental approaches can elucidate the structural basis of this compound binding to Kv7.1 channels?
Molecular docking and mutagenesis studies are critical:
- Target the extracellular inter-subunit interface, a proposed binding pocket for IKs activators .
- Introduce mutations (e.g., S5 domain tryptophan residues) to assess retigabine-like vs. This compound-specific activation mechanisms .
- Compare binding kinetics with other Kv7.1 activators (e.g., zinc pyrithione, mefenamic acid) .
Q. How do researchers analyze synergistic effects of this compound with other K+ channel activators in arrhythmia models?
- Combine this compound with KATP (e.g., cromakalim) or KCa (e.g., NS-1619) activators in perfused heart preparations.
- Use optical mapping to quantify spatial dispersion of repolarization .
- Monitor for paradoxical effects, such as cromakalim response attenuation in obese PVAT models .
Q. What methodologies address the lack of clinical data on this compound’s therapeutic potential for LQTS?
- Employ human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from LQTS patients.
- Validate Kv7.1 activation using patch-clamp and calcium imaging .
- Compare this compound to clinically tested agents (e.g., mexiletine) in preclinical arrhythmia models .
Q. Data Analysis & Interpretation
Q. How should researchers quantify this compound’s dose-dependent effects on contraction parameters?
- Normalize amplitude, force, frequency, and duration changes to baseline (100%) and calculate percentage inhibition .
- Use nonlinear regression (e.g., GraphPad Prism) to fit log(concentration) vs. response curves .
- Report EC50 values with 95% confidence intervals for cross-study comparisons.
Q. What statistical methods are appropriate for comparing this compound’s efficacy across tissue types?
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., renal vs. coronary arteries) .
- Use paired t-tests for pre- vs. post-L-364,373 measurements in the same tissue .
- Account for inter-subject variability in human tissue studies using mixed-effects models.
Q. Contradictions & Limitations
Q. Why does this compound show variable efficacy in different vascular beds, and how can this be addressed experimentally?
Variability may arise from tissue-specific Kv7.1 expression or modulatory factors (e.g., PVAT). Solutions include:
- qPCR/Western blot quantification of Kv7.1 isoforms in target tissues .
- Pharmacological dissection using subtype-selective blockers (e.g., HMR1556 for Kv7.1) .
- Ex vivo perfusion models to assess systemic vs. localized effects .
特性
IUPAC Name |
(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBANSGENFERAT-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349652 | |
Record name | R-L3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103342-82-1 | |
Record name | L 364373 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-L3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。